molecular formula C19H23N3O2S B3015050 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 894000-85-2

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B3015050
CAS No.: 894000-85-2
M. Wt: 357.47
InChI Key: VKTJCIBVHWBJFU-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a 4-ethoxyphenyl group. A sulfanyl (-S-) linker connects the pyridazine ring to a 1-(piperidin-1-yl)ethan-1-one moiety. The sulfanyl linker may confer metabolic stability compared to ether or amine linkages .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-2-24-16-8-6-15(7-9-16)17-10-11-18(21-20-17)25-14-19(23)22-12-4-3-5-13-22/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTJCIBVHWBJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Properties

Chemical Structure : The compound features a pyridazine ring, an ethoxyphenyl group, and a piperidinyl moiety, which contribute to its chemical reactivity and biological activity.

Molecular Formula : C20_{20}H24_{24}N4_{4}O2_{2}S
Molecular Weight : 372.49 g/mol

Organic Chemistry

The compound serves as a building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions. The sulfanyl group can be oxidized to sulfoxides or sulfones, while the nitrophenyl group can undergo reduction to amines.

Research indicates that this compound exhibits potential antimicrobial , anti-inflammatory , and anticancer properties. The interaction of the pyridazine ring with biological targets suggests that it may modulate enzyme activities or receptor functions.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Medicinal Chemistry

Due to its diverse pharmacological activities, the compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its ability to interact with multiple molecular targets makes it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as reducing inflammation or lowering blood pressure .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in core heterocycles, substituents, and linker groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Linkers References
Target Compound : 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one C₁₉H₂₂N₄O₂S 386.47 g/mol Pyridazine core, 4-ethoxyphenyl, sulfanyl linker
N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide C₂₃H₂₁N₅O₂S 431.52 g/mol Triazolo-pyridazine core, ethylphenyl, acetamide
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one C₁₆H₁₆N₂O₃S 318.38 g/mol Methoxyphenyl, methylsulfonyl, ethanone linker
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one C₁₃H₁₆BrNO 298.18 g/mol Bromophenyl, ethanone-piperidine

Key Observations :

  • Core Heterocycles: The pyridazine core in the target compound contrasts with triazolo-pyridazine () and thieno-pyrimidine () cores in analogs.
  • Substituents : The 4-ethoxyphenyl group in the target compound is less electron-withdrawing than the 4-methylsulfonylphenyl group in ’s analog, which may reduce metabolic oxidation but increase steric bulk .
  • Linkers : Sulfanyl (-S-) linkers (target compound, ) are less polar than sulfonamide (-SO₂-NR₂) or ether (-O-) linkers (), affecting solubility and membrane permeability .

Biological Activity

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This compound is being explored for various therapeutic applications, including neurodegenerative diseases, inflammation, and microbial infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 357.47 g/mol. The compound features a piperidine ring and a pyridazinone moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes that play roles in pathological processes. For example, it may inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating pathways associated with inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes.

Biological Activity Overview

The following table summarizes key biological activities and findings related to the compound:

Biological Activity Description Reference
Neuroprotective Effects Inhibits AChE, leading to increased acetylcholine levels, potentially improving cognitive functions.
Antimicrobial Activity Demonstrated effectiveness against various microbial strains, indicating potential as an antibiotic.
Anti-inflammatory Activity Reduces inflammation markers in vitro and in vivo models.
Cytotoxicity Studies Exhibited low toxicity on HEK-293 cells, suggesting safety for further development.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Neurodegenerative Disease Models :
    A study focused on the neuroprotective effects of pyridazinone derivatives indicated that compounds similar to this compound can significantly improve cognitive functions in rodent models of Alzheimer's disease by inhibiting AChE activity .
  • Antimicrobial Evaluation :
    In vitro assays demonstrated that this compound possesses significant antimicrobial activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition. The study highlighted the potential for developing new anti-tubercular agents based on this scaffold .
  • Inflammation Studies :
    Research evaluating the anti-inflammatory properties showed that the compound effectively reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, suggesting its utility in treating conditions like arthritis.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or alter its biological activity:

  • Piperidine Ring Modifications : Alterations in the piperidine moiety can influence binding affinity and selectivity towards different enzyme targets.
  • Ethoxyphenyl Group Variations : Substituting different groups on the ethoxyphenyl part can lead to enhanced antimicrobial or anti-inflammatory activities.

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